molecular formula C20H21N5O4 B2972885 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide CAS No. 1775444-58-0

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide

Cat. No. B2972885
CAS RN: 1775444-58-0
M. Wt: 395.419
InChI Key: KULIZDRAGOUMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several interesting functional groups including a 1,2,4-oxadiazole ring and a pyrimido[1,6-a]azepine ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Scientific Research Applications

Structural Analogues and Their Applications

Diastereoisomeric Forms in Drug Synthesis : The synthesis of diastereoisomeric forms of compounds, like 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, showcases a method for creating substances that could serve as precursors in synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic drugs (Acosta Quintero et al., 2016). This highlights the potential for the compound to be explored in similar pharmacological contexts.

Oxadiazole Derivatives in Cancer Research : The design and synthesis of 1,3,4-oxadiazole derivatives, investigated for their inhibitory effects on Collapsin response mediator protein 1 (CRMP 1) in small lung cancer, indicate the relevance of oxadiazole structures in developing cancer therapeutics (Panchal et al., 2020). This suggests that our compound could also be explored for its potential applications in cancer treatment.

Anti-inflammatory and Antimicrobial Activities : Research into substituted 1,3,4-oxadiazoles has shown anti-inflammatory and antimicrobial activities, which could be of interest for developing new therapeutic agents (Nargund et al., 1994). This indicates a possible avenue of research for the compound to contribute to the development of anti-inflammatory and antimicrobial drugs.

Antimicrobial and Antifungal Screening : The synthesis and screening of 1,3,4-oxadiazole and clubbed thiophene derivatives for antimicrobial and antifungal activities reveal the potential of such compounds in addressing infectious diseases (Desai et al., 2014). This further supports the exploration of the specified compound in similar contexts.

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the presence of a 1,2,4-oxadiazole ring, it could potentially be explored for pharmaceutical applications .

properties

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-13-21-18(23-29-13)17-15-10-6-3-7-11-24(15)20(28)25(19(17)27)12-16(26)22-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULIZDRAGOUMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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